molecular formula C19H19N3O2 B2983809 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-45-6

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2983809
CAS RN: 899947-45-6
M. Wt: 321.38
InChI Key: LYRTZDBQCDWDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the urea class of compounds, which have a wide range of applications in both medicinal and non-medicinal fields. In

Scientific Research Applications

Synthesis and Characterization

  • Novel phosphoranes containing urea derivatives, including N-Acetyl-N′-methyl urea or ethyl urea, have been synthesized. These compounds have potential applications in organic synthesis and materials science (Afshar & Islami, 2009).

Catalysis and Organic Reactions

  • Gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media has been developed using N′-substituted N-(2-alkynylphenyl)ureas, demonstrating a green and efficient synthesis method for indole-1-carboxamides (Ye et al., 2009).
  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing a novel approach in organic synthesis (Thalluri et al., 2014).

Environmental Analysis

  • Techniques for the analysis of triclocarban, a polychlorinated phenyl urea pesticide, in aquatic samples have been developed, highlighting the importance of urea derivatives in environmental monitoring (Halden & Paull, 2004).

Corrosion Inhibition

  • Certain 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the application of urea derivatives in materials science and engineering (Mistry et al., 2011).

Sensor Applications

  • Urea-based polyacetylenes have been developed as optical sensors for fluoride ions, indicating the potential of urea derivatives in the development of chemical sensors (Su et al., 2013).

Biological Activity

  • A study on the crystal structure of a compound similar to 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea revealed insights into its potential biological activity (Saharin et al., 2008).

Synthesis of Indole Derivatives

  • Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes provides a new opportunity for the synthesis of diverse indoles, showcasing the role of urea derivatives in complex organic synthesis (Zhang et al., 2016).

properties

IUPAC Name

1-(4-acetylphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-22-12-17(16-6-4-5-7-18(16)22)21-19(24)20-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRTZDBQCDWDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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